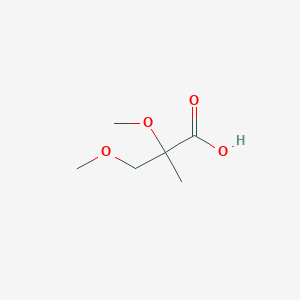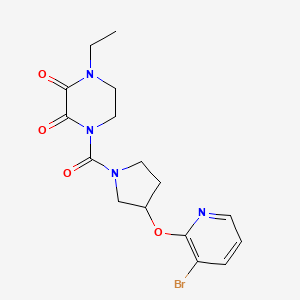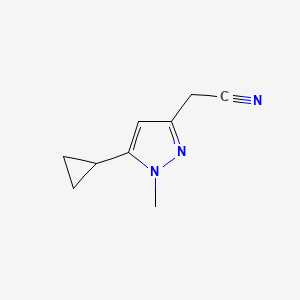
2,3-Dimethoxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-2-methylpropanoic acid is a chemical compound with the CAS Number: 1249650-58-5 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 2,3-dimethoxy-2-methylpropanoic acid . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2,3-Dimethoxy-2-methylpropanoic acid is 1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,3-Dimethoxy-2-methylpropanoic acid is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthesis Methods : Research has explored novel methods for synthesizing derivatives of 2,3-Dimethoxy-2-methylpropanoic acid. For instance, a study described the synthesis of L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride, showcasing a process with high yield and environmentally friendly aspects, suggesting potential for industrial application (Su Wei-ke, 2008).
Esters and Ethers Synthesis : The compound's derivatives have been used in synthesizing various esters and ethers. For instance, 1,2-Dimethoxyethylene, a related compound, has been used to add acetic acid and methanol, forming different semi-acylals and acetals (M. F. Shostakovskii, N. V. Kuznetsov, Yang Tse-min, 1962).
Chemical Properties and Reactions
Coordination Compounds Study : The interaction of derivatives of 2,3-Dimethoxy-2-methylpropanoic acid with palladium(II) has been investigated, revealing that these compounds form chelates or coordinate through specific atoms, contributing to understanding the chemical behavior of these compounds (Z. Warnke, C. Trojanowska, 1993).
Methyl Ester Preparation : The use of derivatives like 2,2-dimethoxypropane in preparing methyl esters has been reported, providing insights into efficient esterification techniques (N. Radin, A. Hajra, Y. Akahori, 1960).
Applications in Materials Science
- Liquid Crystal and Polymer Research : Compounds like 3,5-bis(propenoyloxymethyl)-4- hexadecyloxybenzoic acid, synthesized from derivatives of 2,3-Dimethoxy-2-methylpropanoic acid, have been used to study liquid crystal phases and polymers, indicating their importance in materials science (K. Kishikawa, A. Hirai, S. Kohmoto, 2008).
Analytical Chemistry Applications
- Identification and Analysis : Techniques involving derivatives of 2,3-Dimethoxy-2-methylpropanoic acid have been employed for the identification and analysis of various chemical substances, contributing to advancements in analytical chemistry methods (P. Gao, Si-Chung Chang, Zhihua Zhou, M. J. Weaver, 1989).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Direcciones Futuras
While specific future directions for research on 2,3-Dimethoxy-2-methylpropanoic acid are not available, carboxylic acids and their derivatives are a significant area of study in organic chemistry. They have applications in various fields, including the synthesis of pharmaceuticals and polymers .
Relevant Papers One relevant paper found discusses the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . This paper could provide valuable insights into the potential applications and properties of compounds similar to 2,3-Dimethoxy-2-methylpropanoic acid.
Propiedades
IUPAC Name |
2,3-dimethoxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(10-3,4-9-2)5(7)8/h4H2,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYULRAQUUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2962705.png)




![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)


![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)


